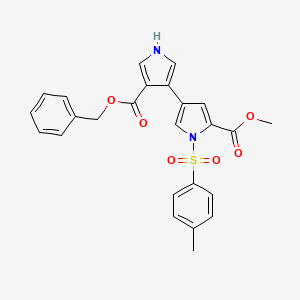![molecular formula C13H11Cl2N5 B15214614 9H-Purin-2-amine, 6-chloro-9-[[4-(chloromethyl)phenyl]methyl]- CAS No. 669774-95-2](/img/structure/B15214614.png)
9H-Purin-2-amine, 6-chloro-9-[[4-(chloromethyl)phenyl]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-9-(4-(chloromethyl)benzyl)-9H-purin-2-amine is a synthetic compound belonging to the purine class of heterocyclic organic compounds. This compound is characterized by the presence of a purine ring system substituted with a chloro group at the 6-position and a 4-(chloromethyl)benzyl group at the 9-position. Purine derivatives are known for their significant biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-(4-(chloromethyl)benzyl)-9H-purin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-chloropurine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-9-(4-(chloromethyl)benzyl)-9H-purin-2-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro groups at the 6-position and the 4-(chloromethyl)benzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of a base (e.g., sodium hydroxide) and a polar aprotic solvent (e.g., DMSO).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under appropriate conditions.
Major Products
Nucleophilic Substitution: Substitution of the chloro groups can yield various substituted purine derivatives.
Oxidation and Reduction: These reactions can lead to the formation of oxidized or reduced purine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Chloro-9-(4-(chloromethyl)benzyl)-9H-purin-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Biological Research: The compound is used in the study of purine metabolism and enzyme inhibition.
Chemical Biology: It serves as a tool compound for probing biological pathways involving purine derivatives.
Industrial Applications: The compound can be used in the synthesis of other biologically active purine derivatives.
Wirkmechanismus
The mechanism of action of 6-Chloro-9-(4-(chloromethyl)benzyl)-9H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The chloro and benzyl groups enhance its binding affinity and selectivity towards these targets, leading to inhibition of enzyme activity and modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-9-benzylpurine: Similar structure but lacks the 4-(chloromethyl) group.
6-Chloro-9-(4-fluorobenzyl)-9H-purine: Similar structure with a fluorine atom instead of a chlorine atom at the 4-position.
Uniqueness
6-Chloro-9-(4-(chloromethyl)benzyl)-9H-purin-2-amine is unique due to the presence of both chloro and 4-(chloromethyl)benzyl groups, which confer distinct chemical and biological properties. These substitutions enhance its reactivity and potential as a versatile intermediate in the synthesis of various purine derivatives .
Eigenschaften
CAS-Nummer |
669774-95-2 |
|---|---|
Molekularformel |
C13H11Cl2N5 |
Molekulargewicht |
308.16 g/mol |
IUPAC-Name |
6-chloro-9-[[4-(chloromethyl)phenyl]methyl]purin-2-amine |
InChI |
InChI=1S/C13H11Cl2N5/c14-5-8-1-3-9(4-2-8)6-20-7-17-10-11(15)18-13(16)19-12(10)20/h1-4,7H,5-6H2,(H2,16,18,19) |
InChI-Schlüssel |
MRUQZDOMMZBNAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CN2C=NC3=C2N=C(N=C3Cl)N)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


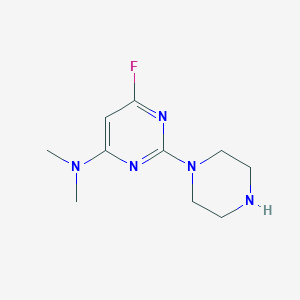

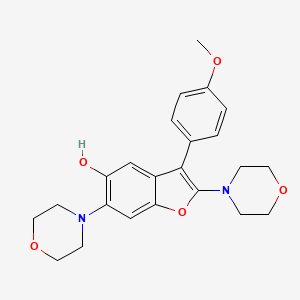
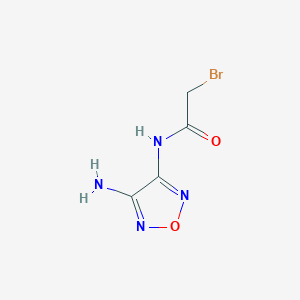
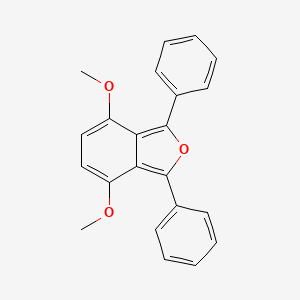
![Ethanol, 2-[[2-[(4-phenoxyphenyl)amino]-4-pyrimidinyl]amino]-](/img/structure/B15214555.png)
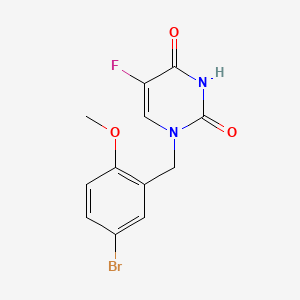

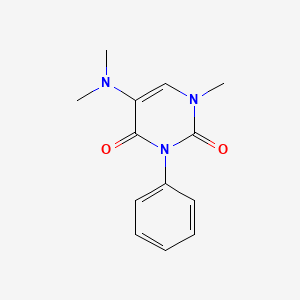

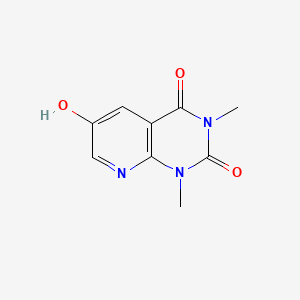
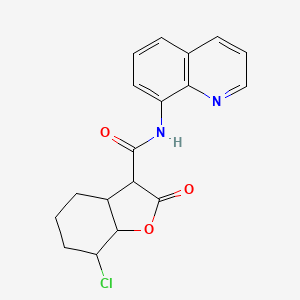
![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidine-4-carboxamide](/img/structure/B15214618.png)
